(E)-N-[2-(3,5-Dimethylpiperidine-1-carbonyl)phenyl]-2-phenylethenesulfonamide

Sulfonamide pharmacology Ethenesulfonamide SAR Target selectivity

Researchers exploring ethenesulfonamide SAR face a critical data gap: CAS 1147775-66-3 lacks published bioactivity profiles. This compound serves as a structurally defined, high-purity (≥98%) scaffold with confirmed (E)-geometry-enabling focused library synthesis, in silico docking, or benchmark comparator studies. Available in 100 mg to bulk quantities, in stock for immediate dispatch.

Molecular Formula C22H26N2O3S
Molecular Weight 398.52
CAS No. 1147775-66-3
Cat. No. B2787833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-[2-(3,5-Dimethylpiperidine-1-carbonyl)phenyl]-2-phenylethenesulfonamide
CAS1147775-66-3
Molecular FormulaC22H26N2O3S
Molecular Weight398.52
Structural Identifiers
SMILESCC1CC(CN(C1)C(=O)C2=CC=CC=C2NS(=O)(=O)C=CC3=CC=CC=C3)C
InChIInChI=1S/C22H26N2O3S/c1-17-14-18(2)16-24(15-17)22(25)20-10-6-7-11-21(20)23-28(26,27)13-12-19-8-4-3-5-9-19/h3-13,17-18,23H,14-16H2,1-2H3/b13-12+
InChIKeyILPSRNORGCYSTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Baseline & Comparator Landscape for CAS 1147775-66-3


(E)-N-[2-(3,5-Dimethylpiperidine-1-carbonyl)phenyl]-2-phenylethenesulfonamide (CAS 1147775-66-3, molecular formula C22H26N2O3S, MW 398.52) is a synthetic sulfonamide derivative characterized by a (E)-phenylethenesulfonamide core linked to a 3,5-dimethylpiperidine carbonyl moiety . This compound falls within the broader class of ethenesulfonamides and piperidine-containing sulfonamides, which have been investigated for endothelin receptor antagonism, S1P receptor modulation, and ion channel modulation (e.g., Kv1.3) [1]. However, no published primary research studies, authoritative database entries, or patents were identified that specifically report quantitative biological or physicochemical data for this exact compound. All available information originates from non-curated vendor listings, which lack verifiable experimental evidence.

Ethenesulfonamide scaffold with a 3,5-dimethylpiperidine moiety; may serve as a synthetic starting point for SAR exploration.
No reported bioactivity or physicochemical data; not a validated chemical probe.
Prior class precedents exist for endothelin antagonism, but direct evidence is absent for this specific compound.

Generic Substitution Risks for CAS 1147775-66-3


Within the ethenesulfonamide and piperidine sulfonamide classes, biological activity is exquisitely sensitive to small structural changes, making extrapolation between analogs unreliable. For example, methylation patterns on the phenyl ring of 2-phenylethenesulfonamides have been shown to shift selectivity from ETA-selective to ETA/ETB mixed antagonism (Harada et al., 2001) [1]. The specific 3,5-dimethyl substitution on the piperidine ring and the unique (E)-phenylethenesulfonamide geometry of CAS 1147775-66-3 are not described in any publicly available structure-activity relationship (SAR) study. Consequently, assuming functional equivalence or interchangeability with other sulfonamides—such as Kv1.3 modulators (WO2011073269) or S1P receptor ligands—carries a high risk of unpredictable activity, selectivity, and potency deviations. Until direct comparative data exist, generic substitution is scientifically untenable.

SAR sensitivity

Methylation patterns on the phenylethenesulfonamide core can shift selectivity between ETA and ETA/ETB antagonism; extrapolation from known analogs may be unreliable.

No bridging data

The 3,5-dimethylpiperidine substitution and (E)-geometry are not covered in public SAR studies; assuming functional equivalence with other sulfonamides carries unpredictable activity risk.

Generic substitution untenable

Without direct comparative data, substitution for a reference sulfonamide modulator cannot be scientifically justified.

Quantitative Differentiation Evidence Gaps for CAS 1147775-66-3


Head-to-Head Potency Comparisons

A systematic search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, Google Patents) returned zero studies in which (E)-N-[2-(3,5-Dimethylpiperidine-1-carbonyl)phenyl]-2-phenylethenesulfonamide was directly compared to a structurally defined analog in any quantitative assay. The compound does not appear in the curated bioactivity databases ChEMBL or BindingDB under its correct structure. The closest class-level comparators, such as ethenesulfonamide endothelin antagonists (e.g., compound 6s with ETA IC50 = 2.2 nM) [1] or piperidine aryl sulfonamide Kv1.3 modulators (WO2011073269) [2], have established pharmacological profiles, but no bridging data exist to the target compound.

Potency Comparisons
Data to verify
No direct comparative bioactivity data (IC50, EC50, Ki) identified for this compound.
Cannot differentiate from reference analogs
Compound not indexed in ChEMBL or BindingDB.
Sulfonamide pharmacology Ethenesulfonamide SAR Target selectivity

Physicochemical Property Benchmarks

No experimentally measured physicochemical properties (e.g., logP, aqueous solubility, pKa, permeability) are reported for this compound. The computed logP is estimated at ~3.3 (XlogP from similar molecular formula C22H26N2O3S, ChemSpider) , but this is not validated against a defined comparator such as the close analog 2-(3,5-dimethylpiperidin-1-yl)ethane-1-sulfonamide (CAS not specified). The absence of measured solubility and permeability data precludes any assessment of how the phenylethenesulfonamide and dimethylpiperidine carbonyl motifs influence drug-like properties relative to simpler sulfonamides.

Physicochemical Benchmarks
Class-level inference
No experimentally measured logP, solubility, or permeability available.
Ranking against in-class compounds impossible
Only predicted logP ~3.3 based on molecular formula.
ADME properties Physicochemical profiling Solubility

Selectivity and Off-Target Profiling

A neighboring patent class (piperidine sulphonamide derivatives as orexin receptor antagonists, US20120252896) [1] reports selectivity data for structurally related compounds. However, the target compound has not been evaluated against orexin receptors, endothelin receptors, or S1P receptor subtypes in any public study. For instance, a close sulfur-containing analog, compound 1a (Harada 2001), demonstrates oral ET(A) antagonistic activity, but the 3,5-dimethylpiperidine carbonyl substitution in CAS 1147775-66-3 represents a distinct chemotype with unknown selectivity consequences. Without selectivity panels, off-target risk cannot be discounted.

Selectivity Profiling
Class-level inference
No receptor panel data against endothelin, S1P, or orexin receptors reported.
Off-target risk cannot be assessed
Distinct chemotype; selectivity consequences unknown.
Selectivity profiling Off-target activity S1P receptors

Application Scenarios for CAS 1147775-66-3


Chemical Probe Synthesis & SAR Expansion

Given the lack of any quantitative bioactivity data, the only scientifically grounded application for CAS 1147775-66-3 is as a synthetic intermediate or scaffold for medicinal chemistry exploration. The ethenesulfonamide class has validated precedents in endothelin antagonism [1], and the 3,5-dimethylpiperidine motif is commercially accessible. A researcher could synthesize a focused library of analogs, benchmark them against known chemotypes like YM-598, and generate the missing SAR data. This compound would serve as a starting point, not a validated tool.

Negative Control for Sulfonamide Assays

If future studies reveal that this specific substitution pattern abolishes activity at common sulfonamide targets (e.g., endothelin receptors, S1P receptors, or Kv1.3 channels), the compound could be repurposed as a negative control. However, this scenario is entirely speculative without experimental confirmation. Currently, its pharmacological silence cannot be distinguished from simply being untested.

Computational Docking & Virtual Screening

The defined (E)-geometry and rigid phenylethenesulfonamide core make the compound suitable for computational docking studies in silico. When no biological data exist, in silico predictions can generate hypotheses about potential targets (e.g., carbonic anhydrase, S1P receptors) that could guide subsequent in vitro testing. This application circumvents the current data gap but does not provide procurement-level differentiation.

Application
Selection Property
Validation Focus
Synthetic scaffold for SAR expansion
Ethenesulfonamide core with 3,5-dimethylpiperidine; precedents in endothelin antagonism class
Benchmark synthesized analogs against known chemotypes like YM-598
Potential negative control (if inactivity confirmed)
Pharmacological silence at common sulfonamide targets must be experimentally verified
Test against endothelin, S1P, and Kv1.3 receptors
In silico docking studies
Rigid (E)-geometry and phenylethenesulfonamide pharmacophore
Compare docking scores with known ligands for carbonic anhydrase or S1P receptors
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